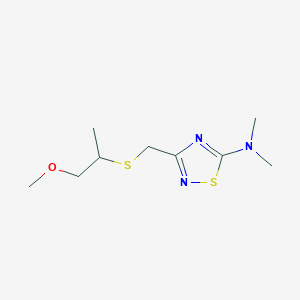![molecular formula C17H15N3OS B7640380 N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide is a chemical compound that is commonly referred to as CCT251545. It is a small molecule inhibitor that has been found to selectively target the protein kinase PAK4. PAK4 is an important protein that is involved in the regulation of cell growth, differentiation, and migration. CCT251545 has been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
作用机制
CCT251545 selectively targets PAK4 by binding to the ATP-binding pocket of the protein kinase. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. CCT251545 has been found to have a high affinity for PAK4, with an IC50 value of 7.5 nM.
Biochemical and Physiological Effects:
CCT251545 has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, it has been found to inhibit the production of inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues.
实验室实验的优点和局限性
One of the main advantages of CCT251545 is its selectivity for PAK4. This allows for the specific targeting of this protein kinase, without affecting other signaling pathways. However, one of the limitations of CCT251545 is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future research directions for CCT251545. One area of research is the development of more potent and selective inhibitors of PAK4. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT251545. Additionally, the potential applications of CCT251545 in other diseases, such as neurodegenerative disorders, are also being explored.
合成方法
The synthesis of CCT251545 involves several steps. The first step involves the preparation of the starting material, 3-cyanophenylcyclopropane. This is done by reacting 3-cyanophenylmagnesium bromide with cyclopropyl bromide. The resulting product is then reacted with thioamide to yield CCT251545. The overall yield of the synthesis process is approximately 10%.
科学研究应用
CCT251545 has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. PAK4 has been found to be overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. CCT251545 has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting PAK4. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CCT251545 has also been studied for its potential applications in inflammatory disorders. PAK4 has been found to play a role in the regulation of the immune response. CCT251545 has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory disorders, including rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-9-11-2-1-3-13(8-11)17(6-7-17)20-16(21)15-14(12-4-5-12)19-10-22-15/h1-3,8,10,12H,4-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRIPSIHQKXMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)C(=O)NC3(CC3)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)


![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)




![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[Benzyl(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]-2-cyclopropylethanol](/img/structure/B7640435.png)